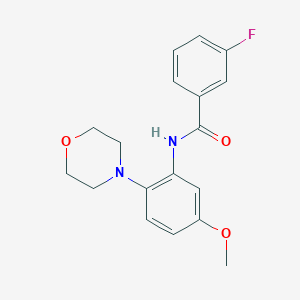![molecular formula C25H24ClN3O3 B243905 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243905.png)
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, also known as BAY 59-3074, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of marijuana. BAY 59-3074 has been studied extensively for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders.
Mécanisme D'action
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 acts as a selective antagonist of the CB1 receptor. CB1 receptors are G protein-coupled receptors that are primarily found in the brain. They are involved in the regulation of various physiological processes, including appetite, metabolism, pain, and mood. The activation of CB1 receptors by endocannabinoids or exogenous cannabinoids such as marijuana leads to the psychoactive effects of marijuana.
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids or exogenous cannabinoids. This leads to a reduction in the activity of the CB1 receptor and a decrease in the downstream effects of CB1 activation.
Biochemical and Physiological Effects
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to have several biochemical and physiological effects. In animal studies, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to reduce food intake and body weight, suggesting that it may have potential as a treatment for obesity. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
In addition, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to reduce inflammation and protect against neuronal damage in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These effects suggest that 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 may have potential as a neuroprotective agent in these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 is its selectivity for the CB1 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. In addition, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been extensively studied in animal models and has shown promising results in various disease models.
One of the limitations of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, the long-term effects of CB1 antagonism are not well understood, and further research is needed to fully understand the potential risks and benefits of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074.
Orientations Futures
There are several future directions for research on 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074. One area of research is in the development of more potent and selective CB1 antagonists. This could lead to more effective treatments for obesity, addiction, and neurodegenerative disorders.
Another area of research is in the development of novel drug delivery systems for 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074. This could improve the solubility and bioavailability of the compound and make it easier to administer in various experimental settings.
Finally, further research is needed to fully understand the long-term effects of CB1 antagonism and the potential risks and benefits of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074. This could lead to a better understanding of the potential therapeutic applications of the compound and its role in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 involves several steps, starting with the reaction of 4-(4-methoxybenzoyl)piperazine with 3-chlorobenzoyl chloride to form 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of obesity. CB1 receptors are involved in the regulation of appetite and metabolism, and their activation can lead to increased food intake and weight gain. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074, as a CB1 antagonist, has been shown to reduce food intake and body weight in both animal and human studies.
Another area of research is in the treatment of addiction. CB1 receptors are involved in the reward pathway of the brain and are implicated in the development of drug addiction. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
In addition, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. CB1 receptors are involved in the inflammatory response in the brain, and their activation can lead to neuronal damage. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074, as a CB1 antagonist, has been shown to reduce inflammation and protect against neuronal damage in animal models of these diseases.
Propriétés
Formule moléculaire |
C25H24ClN3O3 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
3-chloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-32-23-11-5-18(6-12-23)25(31)29-15-13-28(14-16-29)22-9-7-21(8-10-22)27-24(30)19-3-2-4-20(26)17-19/h2-12,17H,13-16H2,1H3,(H,27,30) |
Clé InChI |
SFAZYEUUQZBSOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
![2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243823.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)